2,3'-Dibromobenzophenone
Description
Significance of Halogenated Benzophenones in Contemporary Organic Synthesis
Halogenated organic compounds, including halogenated benzophenones, play a crucial role in modern organic synthesis. nih.gov The presence of halogen atoms, such as bromine, provides a reactive handle for a variety of synthetic transformations, most notably in cross-coupling reactions. nih.gov This enables the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The specific positioning of halogen atoms on the benzophenone (B1666685) framework influences the molecule's reactivity and electronic properties, making these compounds valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov For instance, brominated benzophenones are key precursors for creating more complex molecules, including those with potential anti-inflammatory or antifungal properties. researchgate.net
Overview of Research Trajectories for Dibromobenzophenone Isomers
The various isomers of dibromobenzophenone, such as 2,2'-, 3,3'-, and 4,4'-dibromobenzophenone, have been investigated for their unique properties and applications. mdpi.comnih.govsigmaaldrich.com Research has focused on their synthesis, structural characterization, and utility as building blocks in organic and medicinal chemistry. mdpi.comguidechem.com For example, 3,3'-dibromobenzophenone has been utilized in the synthesis of host materials for organic light-emitting diodes (OLEDs). mdpi.com The differential reactivity of the bromine atoms in unsymmetrical isomers like 2,3'-dibromobenzophenone presents opportunities for regioselective modifications, a key area of interest in synthetic chemistry. nih.gov
The Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈Br₂O |
| Molecular Weight | 340.01 g/mol |
| CAS Number | 25032-74-0 |
Synthesis and Formation
The synthesis of this compound, like other unsymmetrical benzophenones, can be achieved through Friedel-Crafts acylation reactions. A common route involves the reaction of a bromobenzoyl chloride with a bromobenzene (B47551) in the presence of a Lewis acid catalyst, such as aluminum chloride. For instance, the reaction of 3-bromobenzoyl chloride with bromobenzene can yield this compound, among other isomers. The precise control of reaction conditions is crucial to favor the desired isomer.
Another approach involves the oxidation of the corresponding diphenylmethane (B89790). The synthesis of various substituted benzophenones has been reported via the copper-catalyzed oxidation of diphenylmethane with air. wikipedia.org
Physicochemical Properties
This compound is a solid at room temperature. Its boiling point is reported to be between 185-195 °C at a pressure of 4 Torr. guidechem.com The presence of two bromine atoms significantly influences its polarity and solubility. It is generally soluble in organic solvents. wikipedia.org
Spectroscopic Analysis
The structural elucidation of this compound relies on various spectroscopic techniques. ipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the unsymmetrical substitution pattern of the two phenyl rings. The integration of these signals would correspond to the eight aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms, including the carbonyl carbon (typically δ > 190 ppm) and the 12 aromatic carbons. The chemical shifts of the carbon atoms are influenced by the position of the bromine substituents. ipb.pt
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1650-1670 cm⁻¹. Other bands corresponding to C-Br and C-H aromatic stretching and bending vibrations would also be present. rsc.org
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). ic.ac.uk The molecular ion peak (M⁺) and fragment ions resulting from the cleavage of the molecule would be observed, aiding in the confirmation of its structure.
Reactivity and Synthetic Utility
The reactivity of this compound is largely dictated by the presence of the two bromine atoms at different positions on the phenyl rings. This differential reactivity allows for selective chemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(3-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFQDVSPLSTAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641430 | |
| Record name | (2-Bromophenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-76-3 | |
| Record name | (2-Bromophenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2,3 Dibromobenzophenone
Established Synthetic Pathways for Dibromobenzophenone Core Structures
The construction of the dibromobenzophenone framework is principally achieved through two classical organic reactions: Friedel-Crafts acylation and electrophilic bromination. These methods allow for the introduction of the necessary bromine and carbonyl functionalities onto the aromatic rings.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, including benzophenone (B1666685) and its derivatives. smolecule.comscribd.comwisc.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). smolecule.comtcd.ie The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. smolecule.comwisc.edu
For the synthesis of a dibromobenzophenone, such as the 2,3'-isomer, a plausible Friedel-Crafts approach would involve the reaction of a brominated benzoyl chloride with bromobenzene (B47551), or vice versa. For instance, the acylation of bromobenzene with 2-bromobenzoyl chloride or 3-bromobenzoyl chloride in the presence of AlCl₃ could potentially yield the desired product. The regioselectivity of the acylation is influenced by the directing effects of the bromine substituent already present on the aromatic ring of the benzoyl chloride.
| Reactants | Catalyst | Conditions | Product | Yield |
| 4-Bromobenzoyl chloride, Bromobenzene | AlCl₃ | 55°C, 72 hours | 4,4'-Dibromobenzophenone | 83% chemicalbook.com |
| Bromobenzene, Benzoyl chloride | AlCl₃ | Not specified | 4-Bromobenzophenone (B181533) | Not specified scribd.comoregonstate.edu |
| Toluene, 4-Bromobenzoyl chloride | AlCl₃ | Not specified | 4-Bromo-4'-methylbenzophenone | 48% oregonstate.edu |
| n-Propylbenzene, 4-Bromobenzoyl chloride | AlCl₃ | Not specified | 4-Bromo-4'-n-propylbenzophenone | Not specified oregonstate.edu |
| Anisole, 4-Chlorobenzoyl chloride | AlCl₃ | Not specified | 4-Chloro-4'-methoxybenzophenone | Not specified oregonstate.edu |
Bromination Strategies for Benzophenone Derivatives
Direct bromination of benzophenone or its derivatives is another key strategy to introduce bromine atoms onto the aromatic rings. smolecule.com This electrophilic aromatic substitution is typically carried out using elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). smolecule.com The carbonyl group of the benzophenone is a deactivating, meta-directing group, which influences the position of the incoming bromine substituent. smolecule.com
The synthesis of 2-amino-3,5-dibromobenzophenone (B1596887) has been reported, which involves the initial synthesis of 2-aminobenzophenone (B122507) followed by bromination. researchgate.net In this specific synthesis, the bromination of 2-aminobenzophenone was achieved with a molar ratio of intermediate to brominating agent of 1:2.5 at a reaction temperature of 38-42°C for 2-2.5 hours, yielding the dibrominated product in 86.0% yield. researchgate.net While this example leads to a different substituted benzophenone, it demonstrates the feasibility of introducing two bromine atoms onto a benzophenone core through direct bromination.
The choice of brominating agent and reaction conditions can influence the selectivity of the bromination. N-bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. smolecule.com
Advanced Synthetic Transformations for 2,3'-Dibromobenzophenone Functionalization
Once the this compound core is synthesized, the bromine atoms serve as versatile handles for further functionalization through various cross-coupling reactions. These advanced methods allow for the construction of more complex molecules with tailored properties.
Carbon-Carbon Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. smolecule.com
The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. snnu.edu.cnlibretexts.orgwikipedia.orgmdpi.com This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.orgmdpi.com
In the context of this compound, the bromine atoms can be selectively coupled with various boronic acids to introduce new aryl or alkyl groups. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The synthesis of a bichalcone has been achieved through a Suzuki-Miyaura coupling between a brominated chalcone (B49325) and a boronated chalcone, highlighting the utility of this reaction in connecting complex molecular fragments. mdpi.com
| Coupling Partners | Catalyst System | Base | Product Type |
| Aryl Halide, Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) | Various (e.g., Na₂CO₃, K₂CO₃, TlOH) | Biaryl |
| 2-Bromo-4-methoxybenzaldehyde, 5-Formyl-2-methoxyphenylboronic acid | Pd(OAc)₂/SPhos | NaOH | Bis-benzaldehyde |
| Brominated Chalcone, Boronated Chalcone | Not specified | Not specified | Bichalcone |
The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organohalide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its versatility, as a wide range of organic groups can be transferred from the organotin reagent. wikipedia.org
For this compound, the bromine atoms can undergo Stille coupling with various organostannanes to introduce new substituents. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is that organostannanes are generally stable and can be prepared with a wide variety of functional groups. libretexts.org However, a significant drawback is the toxicity of organotin compounds. organic-chemistry.org The reaction can be used to synthesize complex molecules, and in some cases, additives like copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu
| Coupling Partners | Catalyst System | Additives | Product Type |
| Organohalide, Organostannane | Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | CuI, AsPh₃ | C-C coupled product |
| Aryl Halide, Aryl Stannane | PdCl₂(Pt-Bu₃)₂ | CuI, CsF | Biaryl |
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org
For this compound, a Sonogashira coupling would involve the reaction of one or both of the bromo substituents with a terminal alkyne. The difference in the electronic and steric environment of the bromine atoms at the 2- and 3'-positions may allow for selective or sequential couplings. The bromine at the 3'-position is generally more reactive in standard palladium-catalyzed cross-coupling reactions compared to the more sterically hindered bromine at the 2-position.
A general protocol for a Sonogashira coupling reaction applicable to this compound would involve the following:
| Parameter | Condition | Purpose/Comment |
| Aryl Halide | This compound | Starting material |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or similar Pd(0) or Pd(II) complexes | To catalyze the C-C bond formation |
| Copper(I) Co-catalyst | CuI | To facilitate the formation of the copper acetylide intermediate |
| Base | Amine base (e.g., Triethylamine, Diisopropylamine) | To deprotonate the terminal alkyne and neutralize the hydrogen halide formed |
| Solvent | THF, DMF, or other suitable organic solvents | To dissolve reactants and facilitate the reaction |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent the oxidation of the palladium catalyst |
| Temperature | Room temperature to elevated temperatures | Dependent on the reactivity of the specific substrates |
While specific studies on the Sonogashira coupling of this compound are not extensively documented in the provided search results, the reaction is a standard transformation for aryl bromides. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts. beilstein-journals.org
Carbon-Heteroatom Bond Formations
Buchwald–Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is highly versatile, allowing for the coupling of aryl halides or triflates with a wide range of amines. For this compound, this methodology can be employed to introduce amine functionalities, leading to the synthesis of various derivatives.
While direct experimental data for the Buchwald-Hartwig amination of this compound was not found, a study on the closely related 2,2'-Dibromobenzophenone (B1588541) provides valuable insight into the potential of this reaction. In this study, 2,2'-Dibromobenzophenone was subjected to a double C-N amination with various anilines to synthesize substituted acridones. sorbonne-universite.fr The reaction conditions were optimized by screening different ligands and solvents. sorbonne-universite.fr
An analogous reaction with this compound would likely proceed under similar conditions. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. purdue.edu
Below is a table summarizing the optimized conditions for the Buchwald-Hartwig amination of 2,2'-Dibromobenzophenone with p-toluidine, which could serve as a starting point for the optimization of reactions with this compound. sorbonne-universite.fr
| Parameter | Condition | Yield (%) |
| Ligand | dppf | 95 |
| Solvent | Toluene | 95 |
| Base | KOtBu | 95 |
| Temperature | 100 °C | 95 |
| Reaction Time | 24 h | 95 |
Data from a study on the synthesis of acridones from 2,2'-dibromobenzophenone and p-toluidine. sorbonne-universite.fr
Reductive Coupling Synthesis of Related Compounds
Reductive coupling reactions are a class of reactions that involve the coupling of two carbonyl compounds or a carbonyl compound and another functional group, with the concomitant reduction of the carbonyl group. In the context of dibromobenzophenones, these reactions can be used to synthesize a variety of more complex structures.
For instance, 2,2'-Dibromobenzophenone has been reported as a starting material for the synthesis of diarylmethanes through reductive coupling reactions. smolecule.com These diarylmethanes can then serve as building blocks for more complex organic molecules with potential applications in materials science and pharmaceuticals. smolecule.com While a specific protocol for the reductive coupling of this compound was not identified in the search results, general methods for the reductive coupling of benzophenones often involve the use of reducing agents like low-valent titanium species.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis and subsequent reactions of this compound, several parameters can be fine-tuned.
In the context of palladium-catalyzed reactions, such as the Sonogashira and Buchwald-Hartwig couplings, the choice of catalyst, ligand, base, solvent, and temperature all play a significant role. For instance, in palladium-catalyzed aminations, phosphine (B1218219) ligands are often screened to minimize side reactions and improve the molecular weight of polymeric products derived from dibromobenzophenone monomers. acs.org
A study on the synthesis of 2-amino-3,5-dibromobenzophenone highlighted the importance of optimizing reaction temperature, reaction time, and molar ratios of reactants to achieve a high yield of 86.0%. researchgate.net While this is a different isomer, the principles of optimization are transferable.
The table below outlines key parameters that are typically optimized for palladium-catalyzed cross-coupling reactions of dibromobenzophenone derivatives.
| Parameter | Typical Range/Options | Impact on Reaction |
| Palladium Catalyst Loading | 0.05 - 10 mol% | Affects reaction rate and cost; lower loadings are preferable. |
| Ligand | Phosphine-based (e.g., XPhos, dppf), N-heterocyclic carbenes | Influences catalyst stability, activity, and selectivity. |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., DBU), Alkoxides (e.g., NaOtBu) | Affects the deprotonation of coupling partners and can influence catalyst activity. |
| Solvent | Toluene, Dioxane, THF, DMF | Can affect solubility of reactants and catalyst, as well as reaction rate. |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to side reactions. |
High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide array of reaction conditions, enabling efficient optimization of a given transformation. purdue.edubristol.ac.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its exact mass with high accuracy. nih.gov For this compound, with the molecular formula C₁₃H₈Br₂O, the theoretical monoisotopic mass is calculated to be 337.89419 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS provides unambiguous confirmation of the chemical formula, a critical piece of data in the characterization of novel or synthesized compounds. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₈Br₂O | nih.gov |
| Theoretical Exact Mass (Monoisotopic) | 337.89419 Da | nih.gov |
| Average Mass | 340.014 Da | chemspider.com |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of non-volatile and thermally fragile molecules. nih.gov In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight analyzer for mass determination. nih.gov
This technique is particularly advantageous for compounds that are challenging to analyze by other methods, such as those that are sparingly soluble. shimadzu.com For this compound, MALDI-TOF MS would provide a rapid and sensitive means to determine its molecular weight. mdpi.com The resulting spectrum would show a prominent peak corresponding to the molecular ion, confirming the compound's identity. The high sensitivity and tolerance to complex mixtures make MALDI-TOF MS a powerful tool in synthetic chemistry and materials science for the characterization of compounds like benzophenone derivatives. lcms.czlcms.cz
Solid-State Structural Elucidation via X-ray Diffraction
Single Crystal X-ray Crystallography of this compound and Derivatives
Single crystal X-ray diffraction provides the most precise data on molecular structure. anton-paar.com While specific crystallographic data for the 2,3'-dibromo isomer was not found in the surveyed literature, extensive studies have been performed on related benzophenone derivatives. For instance, the crystal structure of 3,3'-Dibromobenzophenone has been determined, revealing key structural parameters. rri.res.in It crystallizes in the orthorhombic system with the space group Pbcn. rri.res.in Similarly, derivatives of 2,2'-Dibromobenzophenone have been synthesized and their structures confirmed using single-crystal X-ray analysis, a common practice to verify the outcome of synthetic procedures. acs.org These studies on isomers and derivatives provide a strong framework for understanding the likely solid-state structure of this compound.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | rri.res.in |
| Space Group | Pbcn | rri.res.in |
| a (Å) | 3.99 | rri.res.in |
| b (Å) | 11.70 | rri.res.in |
| c (Å) | 24.69 | rri.res.in |
| Molecules per unit cell (Z) | 4 | rri.res.in |
Analysis of Crystal Packing Forces and Intermolecular Interactions
The stability of a crystal lattice is governed by a network of intermolecular interactions. nih.gov In the case of this compound, several types of non-covalent forces are expected to dictate the crystal packing. The presence of bromine atoms allows for the formation of halogen bonds (Br···O or Br···Br), which are significant directional interactions that can influence crystal architecture. rsc.org Furthermore, the carbonyl group (C=O) can act as an acceptor for weak C-H···O hydrogen bonds with hydrogen atoms from the phenyl rings of neighboring molecules. nih.gov
The aromatic rings themselves can participate in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net The interplay of these varied and relatively weak forces, including van der Waals forces, determines the final, most thermodynamically stable packing arrangement of the molecules in the crystal. nih.govrsc.org Analysis of these interactions is crucial for understanding the relationship between molecular structure and the macroscopic properties of the crystalline material. mdpi.com
Conformational Analysis of the Benzophenone Scaffold in the Crystalline Phase
A key structural feature of the benzophenone framework is its non-planar conformation in the solid state. roaldhoffmann.com Steric hindrance between the hydrogen atoms on the ortho positions of the two phenyl rings prevents the molecule from adopting a fully planar geometry, which would be favored by electronic conjugation. roaldhoffmann.com Consequently, the phenyl rings are twisted out of the plane defined by the central carbonyl group (C-CO-C). cdnsciencepub.com This results in a "twist" or "skew" conformation, a characteristic feature observed across a wide range of benzophenone derivatives. cdnsciencepub.comias.ac.in This deviation from planarity is a fundamental aspect of the benzophenone scaffold's stereochemistry.
The degree of non-coplanarity in benzophenone derivatives is quantitatively described by the dihedral angles between the planes of the two phenyl rings and the central C-CO-C plane. cdnsciencepub.com X-ray diffraction studies on various benzophenones have provided precise measurements of these angles. For example, in benzophenone itself and in 3,3'-dibromobenzophenone, the phenyl rings are twisted by approximately 27.5° relative to the carbonyl plane. cdnsciencepub.com In other derivatives, these angles can vary, reflecting the influence of different substituents on the molecule's conformation. cdnsciencepub.com These dihedral angles are critical parameters derived from crystallographic data that define the molecule's three-dimensional shape in the crystalline phase. cdnsciencepub.com
| Compound | Dihedral Angle (Ring vs. C-CO-C plane) | Reference |
|---|---|---|
| Benzophenone | ~27.5° | cdnsciencepub.com |
| 3,3'-Dibromobenzophenone | ~27.5° | cdnsciencepub.com |
| 4,4'-Dimethoxybenzophenone | 24.2° to 35.4° | cdnsciencepub.com |
Advanced Spectroscopic and Crystallographic Characterization of 2,3 Dibromobenzophenone
Role in Palladium-Catalyzed Cross-Coupling Reactions
2,3'-Dibromobenzophenone is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govlibretexts.org These reactions are fundamental for the formation of C-C bonds. nih.gov The different electronic environments of the bromine atoms at the 2- and 3'-positions can lead to regioselective coupling, where one bromine atom reacts preferentially over the other. nih.gov This selectivity is often influenced by the choice of catalyst, ligands, and reaction conditions. commonorganicchemistry.com
In Suzuki coupling reactions, this compound can be reacted with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base to form more complex biaryl or substituted benzophenone (B1666685) structures. libretexts.orgresearchgate.net The ability to selectively couple at either the 2- or 3'-position makes it a versatile building block for synthesizing a wide array of compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
Utility as a Photoinitiator
Benzophenone and its derivatives are well-known photoinitiators, capable of initiating polymerization reactions upon exposure to UV light. researchgate.nettaylorandfrancis.com Upon excitation, benzophenone can abstract a hydrogen atom from a suitable donor, generating free radicals that can initiate polymerization. researchgate.net While the parent benzophenone is widely used, halogenated derivatives like this compound can also exhibit photochemical activity. researchgate.net The presence of heavy atoms like bromine can influence the photophysical properties, such as the efficiency of intersystem crossing to the reactive triplet state. researchgate.net This makes them potential candidates for use in photocurable coatings, inks, and adhesives. nih.gov
Intermediate in Medicinal Chemistry
The benzophenone scaffold is present in numerous biologically active molecules. nih.govresearchgate.netroyalsocietypublishing.org Halogenated benzophenones, including this compound, serve as important intermediates in the synthesis of potential therapeutic agents. nih.gov The bromine atoms can be replaced with various functional groups through nucleophilic substitution or transition-metal-catalyzed reactions to generate a library of derivatives for biological screening. nih.gov For instance, substituted benzophenones have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net
Theoretical and Computational Investigations of 2,3 Dibromobenzophenone Molecular Properties
Quantum Chemical Calculation Methodologies
A variety of quantum chemical calculation methods are employed to investigate the properties of molecules like 2,3'-Dibromobenzophenone. These methods range from highly accurate but computationally expensive ab initio techniques to more accessible semi-empirical approaches.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a important tool for studying the structural and spectroscopic properties of complex molecules. researchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density. Hybrid functionals, such as B3LYP, which combine the Becke 3-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly used in conjunction with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational efficiency. researchgate.net
DFT calculations are instrumental in optimizing molecular geometries to find the global energy minima and in computing a range of properties including bond lengths, bond angles, and vibrational frequencies. researchgate.net For instance, in a study on a related brominated compound, DFT calculations were used to determine the optimized geometry and various thermochemical parameters. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension used to investigate excited-state properties and predict electronic absorption spectra, such as UV-Vis spectra. researchgate.netnih.gov The choice of functional and basis set is crucial, with functionals like cam-B3LYP and ωB97X-D showing excellent performance for predicting excited-state properties. nih.gov
Semi-Empirical Methods (e.g., Extended Hückel, CNDO/2)
Semi-empirical methods offer a computationally less intensive alternative to ab initio methods by incorporating some empirical parameters into the calculations. Methods like the Extended Hückel Theory (EHT) and Complete Neglect of Differential Overlap (CNDO/2) have historically been used for conformational analysis. sci-hub.se These methods are particularly useful for exploring the potential energy surfaces of large molecules where higher-level calculations would be prohibitive.
For example, the CNDO/2 method has been successfully applied to study the molecular conformations of ortho-substituted benzophenones, providing insights into the rotational barriers and the relative stability of different conformers. sci-hub.se While these methods are generally less accurate than DFT, they can still provide valuable qualitative information and trends in molecular properties. More modern semi-empirical methods, like PM3, have been developed and parameterized to offer improved accuracy for a range of molecules. nih.gov
Ground State Electronic and Geometric Structure
The ground state properties of this compound are primarily dictated by its conformation and the interplay of steric and electronic effects.
Molecular Conformation and Potential Energy Surfaces
The conformation of this compound is defined by the dihedral angles between the two phenyl rings and the central carbonyl group. Computational methods are used to construct potential energy surfaces (PES) by systematically varying these dihedral angles and calculating the corresponding energy. sci-hub.seresearchgate.net These surfaces reveal the minimum energy conformations and the energy barriers to rotation between them. sci-hub.se
For substituted benzophenones, the non-planar arrangement of the phenyl rings is a key structural feature. numberanalytics.com The analysis of the PES helps in identifying the most stable conformers and understanding the dynamic processes, such as internal rotations, that the molecule can undergo. sci-hub.se The study of related molecules shows that multiple conformers can exist in equilibrium, with their relative populations determined by their free energies. nih.govrsc.org
Steric and Electronic Effects on Conformational Stability
The conformational preferences of this compound are a result of a delicate balance between steric and electronic effects. numberanalytics.comnih.gov Steric hindrance, arising from the repulsion between the bromine atom on one ring and the hydrogen atoms on the other, plays a significant role in determining the twist of the phenyl rings. sci-hub.senumberanalytics.com This repulsion leads to a non-planar structure to minimize unfavorable interactions. numberanalytics.com
Electronic effects, such as dipole-dipole interactions and conjugation, also influence the conformational stability. sci-hub.senih.gov In mono-substituted benzophenones, the balance between these electronic factors and non-bonded interactions determines the relative stability of different conformers. sci-hub.se For di-substituted derivatives, the interplay becomes more complex. The relative stability of conformers can be influenced by the positions of the substituents, with different substitution patterns leading to different preferred geometries. sci-hub.se
Excited State Characterization and Photophysical Properties
The photophysical properties of this compound are governed by the nature of its electronic excited states. Upon absorption of light, the molecule is promoted to an excited electronic state, from which it can relax through various radiative (fluorescence, phosphorescence) and non-radiative pathways. figshare.com
Computational methods like TD-DFT are essential for characterizing these excited states, including their energy, nature (e.g., nπ* or ππ), and oscillator strengths. researchgate.netnih.gov The nature of the lowest singlet (S1) and triplet (T1) excited states is particularly important as it dictates the molecule's fluorescence and phosphorescence behavior, as well as its photochemical reactivity. figshare.com For instance, in benzophenone (B1666685) derivatives, the relative energies of the nπ and ππ* states can be highly sensitive to the solvent environment. figshare.com
The investigation of excited-state dynamics involves studying the rates of processes like intersystem crossing (from singlet to triplet states) and internal conversion. figshare.com These studies, often combining experimental techniques like transient absorption spectroscopy with theoretical calculations, provide a complete picture of the molecule's behavior after photoexcitation. figshare.comosti.gov The presence of heavy atoms like bromine in this compound is expected to enhance the rate of intersystem crossing, potentially leading to efficient population of the triplet state.
Singlet and Triplet State Energy Levels
Computational chemistry offers powerful tools to predict the energy levels of different electronic states, such as the ground singlet state (S₀), the first excited singlet state (S₁), and the first triplet state (T₁). For benzophenone and its derivatives, the transition from the ground state to an excited singlet state is typically followed by a highly efficient population of the triplet state. rsc.orgedinst.com
Table 1: Hypothetical Energy Levels for this compound Based on General Principles
| State | Character | Estimated Energy (eV) |
| S₀ | - | 0 |
| S₁ | n, π | ~3.2 |
| T₁ | n, π | ~3.0 |
| S₂ | π, π* | >3.2 |
Note: These are estimated values based on the behavior of benzophenone and are for illustrative purposes. Actual values would require specific computational calculations for this compound.
Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Efficiencies
Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state transitions to an excited triplet state of lower energy. edinst.com For benzophenone and its derivatives, this process is remarkably efficient, leading to a high triplet quantum yield. rsc.org The presence of heavy bromine atoms in this compound is expected to further enhance the rate of ISC due to increased spin-orbit coupling. edinst.com The transition between an (n, π) singlet state and a (π, π) triplet state is particularly favored, contributing to the high ISC efficiency. edinst.com
Reverse intersystem crossing (RISC) is the opposite process, where a molecule transitions from an excited triplet state to an excited singlet state. rsc.org This process is generally less efficient than ISC, especially when the energy gap between the T₁ and S₁ states is large. Thermally activated delayed fluorescence (TADF) is a phenomenon that relies on efficient RISC. rsc.org Computational studies can dissect the mechanistic details of both ISC and RISC, providing insights into the factors that govern their efficiencies. rsc.orgrsc.org
Triplet State Dynamics and Localization/Delocalization
The triplet state of benzophenones is a diradical, with one unpaired electron on the carbonyl oxygen and the other delocalized over the phenyl rings. rsc.org The dynamics of this triplet state are crucial to its photochemical reactivity. rsc.org In the gas phase, the formation of the lowest reacting triplet state (T₁) from the initially excited singlet state (S₂) occurs rapidly after internal conversion to S₁. rsc.orgrsc.org
The substitution pattern of the bromine atoms in this compound can influence the distribution of spin density in the triplet state. Computational studies on halogenated benzophenones have shown that a significant portion of the spin density can reside on the aromatic rings. osti.gov This delocalization affects the reactivity and photophysical properties of the molecule. The dynamics of the triplet state, including its lifetime and quenching mechanisms, can be investigated using techniques like transient absorption spectroscopy, often complemented by computational modeling to interpret the experimental data. edinst.comrsc.org
Computational Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is an indispensable tool for predicting the reactivity of molecules and elucidating reaction mechanisms at an atomic level. chemrxiv.orgcsmres.co.uk
Application of Reactivity Indices (e.g., Fukui Dual Function)
Reactivity indices derived from conceptual density functional theory (DFT) are valuable for predicting the most reactive sites in a molecule. The Fukui function, for example, indicates the change in electron density at a particular point in a molecule when an electron is added or removed. The dual descriptor, or Fukui dual function, can simultaneously describe the nucleophilic and electrophilic character of different atomic sites.
For this compound, these indices could predict which atoms are most susceptible to nucleophilic or electrophilic attack, providing insights into its potential reaction pathways. For instance, the carbonyl carbon would be expected to be an electrophilic site, while the oxygen and bromine atoms would possess nucleophilic character.
Table 2: Predicted Reactivity Sites in this compound based on General Principles
| Atom/Region | Predicted Reactivity |
| Carbonyl Carbon | Electrophilic |
| Carbonyl Oxygen | Nucleophilic |
| Bromine Atoms | Nucleophilic/Leaving Group |
| Aromatic Rings | Susceptible to electrophilic/nucleophilic aromatic substitution |
Transition State Characterization and Activation Energy Calculations
A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. ims.ac.jpucsb.edu Computational methods allow for the location and characterization of transition states, providing crucial information about the reaction mechanism and its feasibility. youtube.comscm.comrowansci.com
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group or a substitution reaction on one of the aromatic rings, computational chemists can model the entire reaction pathway. This involves calculating the geometries and energies of the reactants, products, and the transition state connecting them. From these calculations, the activation energy (the energy difference between the reactants and the transition state) can be determined. nih.gov A lower activation energy implies a faster reaction rate. Various computational techniques, including quadratic synchronous transit (QST) and nudged elastic band (NEB) methods, are employed to locate transition states. rowansci.com
Reaction Mechanisms and Photochemical Behavior of 2,3 Dibromobenzophenone
Mechanistic Studies of Thermal Reactions
Thermal reactions of 2,3'-dibromobenzophenone involve the transformation of the molecule through interactions with electrophiles, nucleophiles, or radical species, typically requiring an input of thermal energy to overcome activation barriers.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.combyjus.com The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.combyjus.comyoutube.com
For this compound, two aromatic rings are available for electrophilic attack. Their reactivity is modulated by the existing substituents: the bromine atoms and the carbonyl group.
Directing Effects of Substituents:
Bromine: As a halogen, bromine is a deactivating but ortho, para-directing substituent. The electron-withdrawing inductive effect (-I) of bromine deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, its electron-donating resonance effect (+M) directs incoming electrophiles to the positions ortho and para to the bromine atom.
Benzoyl Group (C=O): The carbonyl group is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.
Predicted Reactivity:
Ring A (3'-bromophenyl): This ring contains a bromine atom and is attached to the carbonyl carbon. The carbonyl group strongly deactivates this ring, making it less susceptible to electrophilic attack. The bromine at the 3'-(meta) position further deactivates the ring.
Ring B (2-bromophenyl): This ring is substituted with a bromine atom at the ortho position relative to the carbonyl group. The bromine atom directs incoming electrophiles to its ortho and para positions (positions 3 and 5 relative to the bromine). The benzoyl group, being a meta-director, will direct to positions 3 and 5. Therefore, the directing effects of both the bromo and benzoyl groups are aligned towards the same positions on this ring.
Considering these factors, electrophilic substitution on this compound is expected to be challenging due to the presence of deactivating groups on both rings. If forced, the substitution would likely occur on the 2-bromophenyl ring at the positions meta to the carbonyl group and ortho/para to the bromine atom.
Table 1: General Mechanism of Electrophilic Aromatic Substitution
| Step | Description |
| 1 | Generation of a strong electrophile (E⁺), often with the aid of a Lewis acid catalyst. masterorganicchemistry.com |
| 2 | The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). This is the slow, rate-determining step. masterorganicchemistry.com |
| 3 | A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and forming the substituted product. This is a fast step. masterorganicchemistry.com |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. youtube.commasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com
In this compound, the bromine atoms can act as leaving groups.
Ring A (3'-bromophenyl): The bromine atom is meta to the electron-withdrawing carbonyl group. This position is not ideal for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com Therefore, nucleophilic substitution at this position is expected to be slow.
Ring B (2-bromophenyl): The bromine atom is ortho to the electron-withdrawing carbonyl group. This positioning allows for effective resonance stabilization of the Meisenheimer complex, making this site more susceptible to nucleophilic attack compared to the 3'-position.
The general trend for halogen leaving group ability in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. youtube.comyoutube.com While bromine is a good leaving group, its reactivity in this compound would be significantly enhanced by the ortho carbonyl group.
Table 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
| Step | Description |
| 1 | A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This is the slow, rate-determining step. masterorganicchemistry.com |
| 2 | The leaving group departs, taking the bonding electron pair with it, which restores the aromaticity of the ring. This is a fast step. |
Aryl bromides, such as this compound, can participate in various radical-mediated reactions, particularly transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings). These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.
The mechanism of these reactions typically involves an oxidative addition of the aryl bromide to a low-valent transition metal catalyst (e.g., Pd(0)), forming an organometallic intermediate. This is followed by transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to yield the product and regenerate the catalyst.
Photochemical Reaction Mechanisms
The photochemistry of benzophenone (B1666685) and its derivatives is well-studied. Upon absorption of UV light, benzophenone is promoted to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). This triplet state is relatively long-lived and is the primary species responsible for the photochemical reactivity of benzophenones.
The hallmark photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor. The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor (e.g., an alcohol, amine, or hydrocarbon) to form a diphenylketyl radical.
The mechanism proceeds as follows:
Excitation and Intersystem Crossing: 2,3'-Br₂BP + hν → ¹(2,3'-Br₂BP)* → ³(2,3'-Br₂BP)*
Hydrogen Abstraction: ³(2,3'-Br₂BP)* + R-H → [2,3'-Br₂BPH]• + R•
The presence of bromine atoms in this compound is expected to influence this process. The "heavy-atom effect" of bromine enhances the rate of intersystem crossing by increasing spin-orbit coupling. nih.govosti.gov This would lead to a very rapid and efficient population of the reactive triplet state.
The resulting ketyl radical is a transient species that can be detected using techniques like laser flash photolysis. researchgate.net The fate of the ketyl radical depends on the reaction conditions. In the absence of other radical traps, two ketyl radicals can dimerize to form a pinacol.
Table 3: Representative Transient Species in Benzophenone Photochemistry
| Species | Description | Typical Detection Method |
| Triplet State (³BP)* | The reactive excited state formed after intersystem crossing. It is a diradical. | Transient Absorption Spectroscopy |
| Ketyl Radical (BPH•) | Formed after the triplet state abstracts a hydrogen atom from a donor molecule. | Transient Absorption Spectroscopy, ESR Spectroscopy |
Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization. cmu.edu Unlike Type I initiators that undergo unimolecular cleavage, Type II initiators require a co-initiator, typically an amine or an alcohol, to generate radicals.
The mechanism for photoinitiation by this compound would follow the Type II pathway:
Excitation and Intersystem Crossing: As described above, absorption of UV light leads to the formation of the triplet state, ³(2,3'-Br₂BP)*.
Interaction with Co-initiator: The excited triplet state abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine), generating a ketyl radical and an amine-derived radical. ³(2,3'-Br₂BP)* + R₂NCH₂R' → [2,3'-Br₂BPH]• + R₂NC•HR'
Initiation: The amine-derived radical (R₂NC•HR') is typically the primary species that initiates the polymerization of a monomer, such as an acrylate (B77674) or methacrylate. The bulky ketyl radical is generally less reactive towards the monomer double bond and may act as a terminating agent.
The efficiency of this compound as a photoinitiator would depend on the quantum yield of triplet formation and the rate of hydrogen abstraction from the co-initiator. The enhanced intersystem crossing due to the heavy-atom effect of bromine could potentially make it a very efficient photoinitiator.
Paternò–Büchi Reaction Pathways and Regioselectivity
The Paternò–Büchi reaction is a cornerstone of organic photochemistry, involving the [2+2] photocycloaddition of an excited carbonyl compound with a ground-state alkene to yield an oxetane (B1205548). wikipedia.orgorganic-chemistry.org For aromatic ketones like benzophenone and its derivatives, this reaction typically proceeds via the triplet excited state (T1) of the carbonyl compound. cambridgescholars.com
The generally accepted mechanism involves the following steps:
Photoexcitation of the benzophenone derivative to the first excited singlet state (S1).
Efficient intersystem crossing (ISC) to the lower-energy triplet state (T1).
Interaction of the triplet carbonyl with the alkene to form a 1,4-biradical intermediate.
Spin inversion and subsequent ring closure of the biradical to form the oxetane product. organic-chemistry.orgyoutube.com
Regioselectivity in the Paternò–Büchi reaction is a critical aspect and is primarily dictated by the relative stability of the two possible 1,4-biradical intermediates that can be formed upon addition of the triplet carbonyl to an unsymmetrical alkene. researchgate.net The regioselectivity is influenced by electronic and steric factors of both the excited ketone and the alkene. rsc.org For instance, in the reaction of substituted benzophenones with uracil (B121893) derivatives, the regioselectivity was found to be strongly dependent on the substituents on the uracil ring. rsc.org Computational studies have shown that the potential energies of the triplet 1,4-biradicals play a key role in determining the final product distribution. rsc.org
In the case of this compound, the unsymmetrical substitution pattern of the bromine atoms is expected to influence the electronic distribution in the triplet excited state, which in turn would affect the regioselectivity of its reaction with alkenes. However, no specific studies or data on the Paternò–Büchi reaction of this compound were found in the conducted research.
Triplet State Energy Transfer Processes
Triplet state energy transfer is a fundamental photophysical process where an excited donor molecule in its triplet state transfers its excitation energy to an acceptor molecule in its ground state, resulting in the ground state of the donor and the triplet state of the acceptor. edinst.com This process is highly important in photosensitization, where a compound that absorbs light efficiently (the sensitizer) can induce a reaction in another molecule that does not absorb light under the given conditions.
For benzophenone and its derivatives, triplet-triplet energy transfer is a very efficient process. The triplet energy (ET) of the sensitizer (B1316253) must be higher than that of the acceptor for efficient energy transfer to occur. The rate of triplet energy transfer is typically very high, often approaching the diffusion-controlled limit, for exothermic processes. edinst.com
The triplet state of benzophenone can be "quenched" by various molecules through different mechanisms, including energy transfer and electron transfer. researchgate.netnih.govnih.gov For instance, the triplet state of benzophenone is known to be quenched by halide anions, and the quenching can proceed via a charge-transfer interaction. researchgate.net
The bromine atoms in this compound, due to the heavy-atom effect, are expected to enhance the rate of intersystem crossing, leading to a high quantum yield of triplet state formation. The triplet energy and lifetime of this compound would be crucial parameters governing its efficiency as a photosensitizer. However, specific experimental or computational data regarding the triplet state energy, lifetime, or its quenching processes could not be located in the reviewed literature.
Advanced Applications and Functional Materials Derived from 2,3 Dibromobenzophenone
2,3'-Dibromobenzophenone as a Precursor for Complex Organic Molecules
The reactivity of the bromine atoms at the 2 and 3' positions on the benzophenone (B1666685) core allows for various coupling reactions, making this compound a valuable starting point for constructing larger, more complex molecular architectures.
Synthesis of Spiro Derivatives for Molecular Electronics
Spiro compounds, characterized by their two rings linked by a single common atom, are of significant interest in molecular electronics due to their rigid, three-dimensional structures which can prevent intermolecular aggregation and improve the performance of organic electronic devices. While the synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives, which are promising for blue-light-emitting materials, has been achieved through a one-pot synthesis, this typically involves the reaction of fluorenone with resorcinol (B1680541) derivatives. researchgate.net20.210.105rsc.org There is currently limited direct evidence in scientific literature detailing the use of this compound as a precursor for spiro derivatives in molecular electronics. However, the general synthetic strategies for spiro compounds often rely on intramolecular cyclization reactions of appropriately substituted precursors.
Building Blocks for Pharmaceutical and Materials Science Intermediates
The benzophenone moiety is a recognized structural motif in various biologically active compounds and materials science intermediates. researchgate.net Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds and are extensively used in the pharmaceutical industry to create libraries of compounds for drug discovery. nih.govnih.gov These reactions typically involve the coupling of an organoboron compound with a halide. libretexts.org
For instance, benzophenone derivatives are key intermediates in the synthesis of drugs like ketoprofen (B1673614) and bifonazole. mdpi.com Specifically, 3-bromobenzophenone (B87063) is a known intermediate in organic and pharmaceutical synthesis. chemicalbook.com While the direct application of this compound as a building block for specific, commercially available pharmaceuticals is not widely documented, its structure lends itself to the synthesis of complex molecules through sequential or selective cross-coupling reactions at its two bromine sites. This allows for the controlled introduction of different functional groups, a key strategy in the design of new pharmaceutical agents and materials.
Utilization in Organic Electronics and Photonics
The electronic properties of the benzophenone core make it an attractive component in the design of materials for organic electronics, including Organic Light Emitting Diodes (OLEDs).
Design and Synthesis of Host Materials for Organic Light Emitting Diodes (OLEDs)
In OLEDs, host materials form a matrix for the light-emitting guest molecules (emitters). An effective host material should have a high triplet energy to confine the excitons on the guest, as well as good charge transport properties. noctiluca.euossila.comuq.edu.au The benzophenone framework has been explored for creating host materials for both phosphorescent (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. nih.gov
Research has shown the synthesis of various host materials using different isomers of dibromobenzophenone. For example, 3,3'-dibromobenzophenone has been used to synthesize host materials through a Buchwald-Hartwig amination reaction. nih.gov Similarly, other benzophenone derivatives are employed to create bipolar host materials that can efficiently transport both holes and electrons. elsevierpure.com While direct synthesis pathways from this compound to OLED host materials are not prominently featured in current literature, the established use of its isomers underscores the potential of the benzophenone core in this application.
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF emitters represent a third generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. beilstein-journals.orgnih.gov This is typically achieved in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The benzophenone core is considered a compelling candidate for designing TADF emitters due to its inherent high intersystem crossing efficiency. nih.gov
The design of TADF molecules often involves a donor-acceptor (D-A) structure. rsc.orgresearchgate.net While numerous TADF emitters based on various acceptor moieties have been synthesized and studied, beilstein-journals.orgnih.gov specific examples derived directly from this compound are not extensively reported. The development of new TADF emitters is an active area of research, and the functionalization of the this compound scaffold could offer a pathway to novel D-A or D-A-D type TADF molecules.
Role in Polymer Science as Photoinitiators and Building Blocks for Polyketones
The reactivity and photochemical properties of benzophenones also lead to their application in polymer science.
Aromatic polyketones, such as poly(ether ether ketone) (PEEK), are high-performance thermoplastics known for their excellent thermal stability and mechanical properties. Their synthesis often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide monomer, such as 4,4'-difluorobenzophenone. google.comiemai3d.com Another route is electrophilic polymerization (Friedel-Crafts reaction). google.com The use of dibromobenzophenone isomers in the synthesis of poly(p-phenylene) derivatives through palladium-catalyzed polycondensation has also been noted for the 4,4'- isomer. lookchem.com While the synthesis of polyketones from this compound is not a conventional method, the presence of two reactive bromine sites suggests its potential as a monomer or co-monomer in the synthesis of novel poly(aryl ether ketone) structures. kpi.ua
Supramolecular Assembly and Crystal Engineering of Derivatives
Crystal engineering provides a powerful strategy for the rational design of solid-state materials by controlling how molecules recognize and bind to one another. For derivatives of this compound, this involves the deliberate use of intermolecular forces to guide the formation of specific, predictable crystalline arrangements, known as supramolecular synthons. The asymmetric nature of the 2,3'-substitution pattern, combined with the conformational flexibility of the benzophenone core, presents both challenges and opportunities for creating complex and functional solid-state structures.
The three-dimensional shape of a molecule is a critical determinant of its packing efficiency and the resulting crystal structure. In benzophenone derivatives, the most significant conformational variable is the torsion or dihedral angle between the two phenyl rings. These angles are dictated by a delicate balance between intramolecular steric hindrance, particularly from substituents at the ortho positions (like the bromine at the 2-position), and the intermolecular forces that stabilize the crystal lattice. nih.gov
The bromine atom at the 2-position forces the corresponding phenyl ring to twist significantly out of the plane of the central carbonyl group to minimize steric repulsion. The bromine at the 3'-position has a less pronounced steric effect on the conformation. This inherent asymmetry in derivatives of this compound leads to complex conformational landscapes. The final conformation adopted in the solid state is one that allows for the most favorable packing and maximization of stabilizing intermolecular interactions.
Studies on various substituted benzophenones reveal a wide range of observed dihedral angles, highlighting the molecule's conformational flexibility. For instance, unsubstituted benzophenone itself exists in two polymorphic forms with different dihedral angles. mdpi.com The introduction of substituents, especially bulky ones like bromine, further modulates these angles. In 4-(bromomethyl)benzophenone, the two rings form a dihedral angle of 59.53(6)°. researchgate.net Symmetrically substituted isomers, such as 2,2'-dibromobenzophenone (B1588541) and 4,4'-dibromobenzophenone, provide insight into the conformational effects of bromine atoms at different positions. nih.govnih.gov While specific crystal structure data for this compound derivatives is not widely available, the analysis of its isomers and other substituted benzophenones provides a strong basis for predicting their conformational behavior.
| Compound | Substituent Positions | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Benzophenone (stable form) | - | 54 | nih.gov |
| Benzophenone (metastable form) | - | 65 | nih.gov |
| 4-(Bromomethyl)benzophenone | 4- | 59.53 | researchgate.net |
| 4-Chloro-4'-hydroxybenzophenone | 4-, 4'- | 64.66 | nih.gov |
| 2-Amino-2',5-dichlorobenzophenone | 2-, 2'-, 5- | 83.72 | nih.gov |
The rational design of crystalline materials from this compound derivatives hinges on the predictable control of intermolecular interactions. The bromine substituents are key players in this engineering process, primarily through their ability to participate in halogen bonding.
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or another halogen atom. In crystals of this compound derivatives, several types of halogen bonds can be anticipated:
Br···O Interactions: The carbonyl oxygen is a potent halogen bond acceptor. Engineering Br···O interactions can lead to the formation of well-defined molecular chains or dimers, which act as primary building blocks or "supramolecular synthons" for the crystal.
Br···Br Interactions: These interactions are also highly directional and can be used to link molecules into tapes or sheets. The nature of these contacts can vary, with some being polarized (Brδ+···Brδ-) and others being unpolarized, depending on the electronic environment.
Br···π Interactions: The electron-rich π-systems of the phenyl rings can act as weak halogen bond acceptors, further stabilizing the crystal packing.
Other Key Interactions: Beyond halogen bonds, other non-covalent forces are crucial for directing the supramolecular assembly:
By introducing other functional groups onto the this compound scaffold (e.g., hydroxyl, amino, or cyano groups), chemists can introduce stronger and more specific interactions, such as conventional hydrogen bonds. This allows for the creation of more complex and robust supramolecular synthons, providing a powerful toolkit for engineering crystalline materials with desired topologies and properties.
| Interaction Type | Description | Potential Role in Derivatives of this compound |
|---|---|---|
| Halogen Bond (Br···O) | Interaction between a bromine atom and the carbonyl oxygen. | Formation of molecular dimers and chains. |
| Halogen Bond (Br···Br) | Interaction between two bromine atoms on adjacent molecules. | Linking molecules into tapes or layers. |
| C-H···π Interaction | A weak hydrogen bond between a C-H bond and a phenyl ring. | Stabilizing the packing of phenyl rings. |
| π-π Stacking | Attractive interaction between the aromatic rings of two molecules. | Contributes to the overall cohesive energy of the crystal. |
Q & A
Q. What are the primary synthetic routes for 2,3'-Dibromobenzophenone, and how are reaction conditions optimized?
The synthesis of dibromobenzophenone derivatives often involves cross-coupling reactions. For example, Ullmann coupling between dibromobenzophenone and carbazole derivatives (e.g., 3,6-bis(tert-butyl)-9H-carbazole) under copper catalysis is a common method . Buchwald-Hartwig amination using palladium catalysts and ligands like tris-o-tolylphosphine is another approach, enabling selective introduction of electron-donating groups (e.g., phenoxazine or acridine) to the benzophenone core . Key optimization parameters include temperature (80–120°C), solvent polarity (toluene or DMF), and catalyst-to-ligand ratios to maximize yield and minimize side products.
Q. Which analytical techniques are recommended for characterizing this compound purity and structure?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and gas chromatography with electron capture detection (GC-ECD) are standard for quantifying dibromobenzophenone in environmental or synthetic samples . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, is critical for structural elucidation, resolving bromine substitution patterns and confirming donor-acceptor configurations in derivatives . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Q. How is this compound detected in environmental matrices like beeswax or honey?
Solid-phase extraction (SPE) using C18 columns is employed to isolate dibromobenzophenone from complex matrices. After extraction, GC-ECD or liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies residues at trace levels (e.g., ≤1 ppm). Method validation includes spike-recovery tests (70–120% recovery) and calibration with deuterated internal standards to correct matrix effects .
Advanced Research Questions
Q. How can contradictory analytical data for dibromobenzophenone in environmental studies be resolved?
Discrepancies often arise from matrix interference or degradation during extraction. For example, lipid-rich samples like beeswax may require additional cleanup steps (e.g., gel permeation chromatography) to remove co-extracted wax esters . Cross-validation using multiple detection methods (GC-ECD vs. LC-MS/MS) and isotope dilution assays (e.g., C-labeled standards) improves accuracy . Stability studies under varying pH and temperature conditions are also critical to identify degradation pathways .
Q. What strategies enhance the efficiency of dibromobenzophenone-based emitters in organic light-emitting diodes (OLEDs)?
Symmetric donor-acceptor-donor (D-A-D) architectures with dibromobenzophenone as the central acceptor unit improve charge transport. For instance, substituting carbazole or acridine donors increases photoluminescence quantum yields (PLQY >20%) . Optimizing the conjugation length (e.g., using spiro- or naphthylamine groups) reduces exciton quenching, while vacuum-deposition techniques ensure uniform thin-film morphology for device fabrication .
Q. What mechanistic insights explain side reactions during dibromobenzophenone synthesis?
Competing pathways, such as debromination or over-amination, are influenced by catalyst choice. Palladium-based systems (e.g., Pd(OAc) with XPhos ligands) suppress β-hydride elimination, reducing byproduct formation . Kinetic studies using in situ FTIR or Raman spectroscopy reveal intermediate species, guiding adjustments in stoichiometry (e.g., limiting amine equivalents) .
Q. How is this compound utilized in photodynamic therapy (PDT) research?
Dibromobenzophenone derivatives serve as photosensitizers due to their triplet-state energy transfer capabilities. Functionalization with hydrophilic groups (e.g., triethylene glycol) enhances cellular uptake, while pH-responsive self-assembly (e.g., micelle formation) targets tumor microenvironments . Validation includes reactive oxygen species (ROS) assays using 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) and in vitro cytotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
